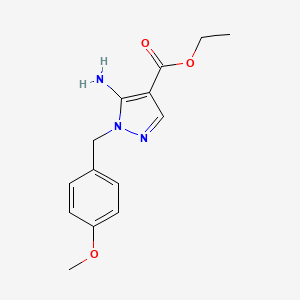ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
CAS No.: 384835-92-1
Cat. No.: VC6274969
Molecular Formula: C14H17N3O3
Molecular Weight: 275.308
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 384835-92-1 |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.308 |
| IUPAC Name | ethyl 5-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3 |
| Standard InChI Key | DDLNBTLDLFUKNK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N |
Introduction
Chemical Identity and Structural Features
Basic Molecular Characteristics
Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes:
-
A 4-methoxybenzyl group at the N1 position, contributing to lipophilicity and steric bulk.
-
An ethyl carboxylate moiety at the C4 position, enhancing solubility in organic solvents.
-
An amino group at the C5 position, enabling participation in nucleophilic reactions .
Table 1: Key Chemical Identifiers
Synthesis and Optimization
Two-Step Condensation Reaction
The synthesis involves a two-step protocol:
-
Formation of Hydrazine Intermediate: (4-Methoxybenzyl)hydrazine hydrochloride reacts with triethylamine in ethanol to generate the free hydrazine base .
-
Cyclization with Ethyl (Ethoxymethylene)Cyanoacetate: The hydrazine intermediate condenses with ethyl (ethoxymethylene)cyanoacetate under reflux, forming the pyrazole ring via nucleophilic addition and cyclization .
Table 2: Synthesis Conditions and Yield
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Room temperature (Step 1); Reflux (Step 2) | |
| Reaction Time | 0.5 hours (Step 1); Overnight (Step 2) | |
| Yield | 92% |
Physicochemical Properties
Solubility and Stability
While experimental data for this specific compound are sparse, analogous pyrazoles exhibit:
-
Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylate group.
-
Stability under ambient conditions but susceptibility to hydrolysis under strongly acidic or basic conditions .
Spectral Characterization
-
IR Spectroscopy: Expected peaks include at ~3300 cm (amine) and at ~1700 cm (ester) .
-
NMR: NMR signals for the methoxy group ( 3.8 ppm), aromatic protons ( 6.8–7.3 ppm), and ethyl group ( 1.3–4.3 ppm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume